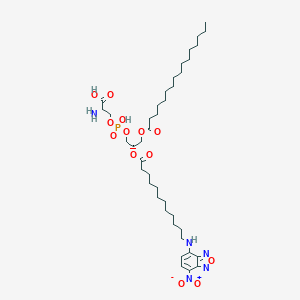

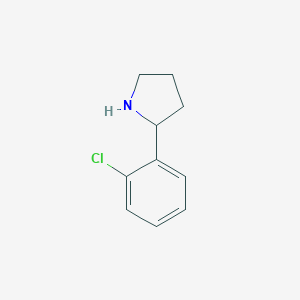

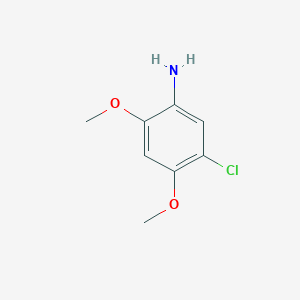

![molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7](/img/structure/B146500.png)

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a thiazolidinedione derivative, which is a class of compounds known for their antidiabetic properties. These compounds function by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating glucose and lipid metabolism, thus enhancing insulin sensitivity .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives typically involves the reaction of corresponding pyridines with various aldehydes and amino acid esters. For instance, the synthesis of imidazopyridine thiazolidine-2,4-diones was achieved from their corresponding pyridines, which are conformationally restricted analogues of the hypoglycemic compound rosiglitazone . Similarly, thiazolidines can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . The synthesis of specific thiazolidinedione derivatives, such as ADD-3878, involved the preparation of over 100 5-substituted thiazolidine-2,4-diones, highlighting the importance of the 5-(4-oxybenzyl) moiety for significant activity .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in the compound AL-321 . The rearrangement of thiadiazolidine-2-thiones to corresponding Schiff bases in the presence of metal ions like nickel(II), zinc(II), and cadmium(II) indicates the reactivity of the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidinedione derivatives undergo various chemical reactions, including dehydrogenation, Mannich base formation, acetylation, and cyclization to form bicyclic compounds . The reactivity with metal ions leading to the formation of metal complexes also demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives have been characterized using various spectroscopic techniques. For example, the vibrations of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl) thiazolidine-2,4-dione were investigated using FT-IR and FT-Raman spectroscopy, and the electronic properties were determined by UV-Vis and NMR analysis . The electronic structure, including HOMO and LUMO energies, was determined by Time-Dependent Density Functional Theory, which is important for understanding the interaction of these compounds with biological targets .

科学的研究の応用

Synthesis and Biological Activity

Research efforts have been directed towards the synthesis and evaluation of this compound's biological activity, specifically its effects on metabolic functions. A study highlighted the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluated for their impact on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in diabetic mice models. This approach underscores the compound's potential in metabolic disease management (Kim et al., 2004).

Antimicrobial Evaluation

Another facet of research on this compound involves its antimicrobial properties. The synthesis of derivatives and evaluation of their antimicrobial activity provided insights into the compound's potential in fighting infections. For example, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, derived from a similar synthetic pathway, demonstrated promising antimicrobial effects (Thadhaney et al., 2010).

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to better understand the pharmacophoric elements of the compound. These studies aimed at developing substrate-specific inhibitors for enzymes like ERK1/2, indicating the compound's utility in targeted therapeutic strategies (Li et al., 2009).

特性

IUPAC Name |

5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAAAKSJZKFMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

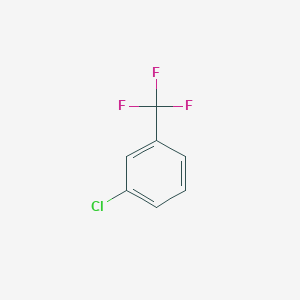

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)